molecular formula C13H20N4O2 B14878028 Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-4-carboxylate

Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-4-carboxylate

Cat. No.: B14878028
M. Wt: 264.32 g/mol
InChI Key: NYRWMEWGGHZFFL-UHFFFAOYSA-N
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Description

Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-4-carboxylate is an organic compound that belongs to the class of piperidinecarboxylic acids This compound contains a piperidine ring which bears a carboxylic acid group, and it is further substituted with an amino group and a methylpyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-4-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrimidinyl Group: The pyrimidinyl group is introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the piperidine ring.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyrimidinyl group can be reduced under specific conditions to yield different substituted derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and pyrimidinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The amino and pyrimidinyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate
  • Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate

Uniqueness

Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-4-carboxylate is unique due to the presence of both an amino group and a methylpyrimidinyl group, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

IUPAC Name

ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-4-carboxylate

InChI

InChI=1S/C13H20N4O2/c1-3-19-12(18)10-4-6-17(7-5-10)13-15-9(2)8-11(14)16-13/h8,10H,3-7H2,1-2H3,(H2,14,15,16)

InChI Key

NYRWMEWGGHZFFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC(=CC(=N2)N)C

Origin of Product

United States

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